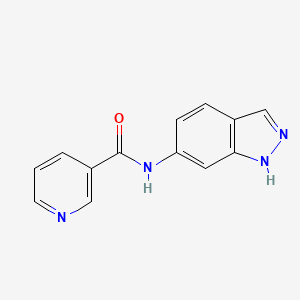

N-(1H-indazol-6-yl)pyridine-3-carboxamide

Description

Significance of Indazole and Pyridine (B92270) Carboxamide Scaffolds in Medicinal Chemistry

The indazole and pyridine carboxamide moieties are independently recognized as critical components in a multitude of biologically active compounds, including numerous FDA-approved drugs. Their consistent presence in successful therapeutic agents has earned them the designation of "privileged scaffolds."

The concept of a "pharmacophore" was first introduced by Paul Ehrlich in the early 20th century to describe the essential molecular framework responsible for a drug's biological activity. nih.gov Over decades of drug discovery, certain molecular architectures have repeatedly appeared in compounds with diverse therapeutic applications.

The indazole scaffold, a bicyclic aromatic heterocycle, has been a subject of medicinal chemistry research for many years. nih.gov Its structural similarity to indole (B1671886), a key component of many biological molecules, has made it an attractive bioisostere in drug design. nih.gov The versatility of the indazole ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity. nih.gov

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is one of the most prevalent structural units in pharmaceuticals. mdpi.com Its history in medicinal chemistry is extensive, with early discoveries of pyridine-containing natural products and the subsequent development of synthetic derivatives. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can significantly influence a molecule's solubility, absorption, and interaction with biological targets. mdpi.com

The therapeutic importance of both indazole and pyridine scaffolds is underscored by the wide array of biological activities exhibited by their derivatives.

Indazole derivatives have demonstrated a broad spectrum of pharmacological effects, including:

Anticancer activity: A significant number of indazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. nih.gov

Anti-inflammatory properties: Certain indazole derivatives have shown potential in modulating inflammatory pathways.

Antimicrobial and Antiviral effects: Research has explored the utility of indazoles in combating infectious diseases. nih.gov

Neurological activity: Some indazole-based compounds have been studied for their effects on the central nervous system.

| Biologically Active Indazole Derivatives | Therapeutic Area | Mechanism of Action (if known) |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor |

| Entrectinib | Oncology | Tyrosine Kinase Inhibitor |

| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug |

Pyridine carboxamide derivatives are also integral to a diverse range of therapeutic agents:

Antitubercular activity: Isoniazid, a cornerstone of tuberculosis treatment, is a simple pyridine carboxamide derivative.

Cardiovascular effects: Some pyridine carboxamides have been developed as vasodilators.

Anticancer applications: The pyridine carboxamide scaffold is found in several targeted cancer therapies.

Antimicrobial and Antiviral potential: This scaffold is a common feature in agents designed to combat various pathogens. researchgate.net

| Biologically Active Pyridine Carboxamide Derivatives | Therapeutic Area | Mechanism of Action (if known) |

| Isoniazid | Infectious Disease (Tuberculosis) | Inhibits mycolic acid synthesis |

| Imatinib | Oncology | Tyrosine Kinase Inhibitor |

| Abiraterone Acetate | Oncology | CYP17A1 Inhibitor |

| Bedaquiline | Infectious Disease (Tuberculosis) | ATP synthase inhibitor |

| Olaparib | Oncology | PARP Inhibitor |

Rationale for Academic Investigation of N-(1H-indazol-6-yl)pyridine-3-carboxamide

The academic investigation of N-(1H-indazol-6-yl)pyridine-3-carboxamide is founded on the well-established principle of molecular hybridization . This strategy involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action.

The rationale for combining the 6-aminoindazole and pyridine-3-carboxamide (B1143946) moieties can be summarized as follows:

Exploration of New Chemical Space: The fusion of these two privileged scaffolds generates a novel molecular architecture that has the potential to interact with biological targets in a unique manner.

Potential for Synergistic Activity: By incorporating two biologically active fragments, the resulting hybrid molecule may exhibit synergistic or additive effects, leading to enhanced potency.

Modulation of Physicochemical Properties: The combination of the two rings and the amide linker allows for the tuning of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Targeting Protein Kinases: Both indazole and pyridine-based structures are prevalent in a large number of kinase inhibitors. The N-(1H-indazol-6-yl)amide core can act as a hinge-binding motif, a common interaction pattern in kinase inhibitors. Research on structurally similar N-(1H-indazol-6-yl)benzenesulfonamide derivatives has identified potent inhibitors of Polo-like kinase 4 (PLK4), a target in oncology. nih.gov

Current State of Research on N-(1H-indazol-6-yl)pyridine-3-carboxamide and Closely Related Analogs

As of the latest available scientific literature, there is a notable absence of published research specifically detailing the synthesis, biological evaluation, or therapeutic applications of N-(1H-indazol-6-yl)pyridine-3-carboxamide. This suggests that the investigation of this exact compound may be in its nascent stages or has not yet been disclosed in peer-reviewed journals.

However, the scientific community has actively explored closely related analogs, providing a valuable framework for understanding the potential of this chemical class. Key research areas on related structures include:

Indazole-3-carboxamides: A significant body of research focuses on derivatives where the carboxamide functionality is at the 3-position of the indazole ring. These compounds have been investigated as potent inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov Other studies have explored their potential as calcium-release activated calcium (CRAC) channel blockers for the treatment of autoimmune disorders. nih.gov

N-Aryl-6-aminoindazoles: The 6-aminoindazole core has been utilized as a scaffold for the development of various therapeutic agents. For instance, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been synthesized and evaluated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. researchgate.net

Pyridine-3-carboxamide Analogs: The versatility of the pyridine-3-carboxamide (nicotinamide) scaffold is evident in the vast number of analogs synthesized and tested for a wide range of biological activities, including antimicrobial and agricultural applications. researchgate.netmdpi.com

The existing research on these closely related analogs provides a strong impetus for the future investigation of N-(1H-indazol-6-yl)pyridine-3-carboxamide. The collective findings suggest that this compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity against a panel of relevant targets.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-6-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-13(10-2-1-5-14-7-10)16-11-4-3-9-8-15-17-12(9)6-11/h1-8H,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVIIUWTHZAHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1h Indazol 6 Yl Pyridine 3 Carboxamide

Established Synthetic Routes for Indazole-Carboxamide Core Structures

The formation of the indazole-carboxamide scaffold is a foundational aspect of synthesizing the target molecule. This process can be dissected into the construction of the bicyclic 1H-indazole ring, the introduction of a carboxyl group necessary for amide formation, and the subsequent coupling reaction to form the carboxamide bond.

Strategies for 1H-Indazole Ring System Construction

The 1H-indazole core, a bicyclic aromatic heterocycle, is a prevalent scaffold in pharmacologically active compounds. google.com Its synthesis has been achieved through various methodologies, often starting from appropriately substituted benzene (B151609) precursors. researchgate.net

Common strategies include:

Cyclization of Arylhydrazones: One efficient method involves the preparation of arylhydrazones from substituted acetophenones or benzaldehydes, followed by a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to close the ring. benthamdirect.com

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov

Reductive Cyclization: Organophosphorus-mediated reductive cyclization of substituted o-nitrobenzylamines or related precursors can yield the indazole ring system.

Ullmann-Type Reactions: An intramolecular Ullmann-type reaction, often mediated by copper, can be employed to form the N-N bond and complete the pyrazole (B372694) ring portion of the indazole structure. nih.gov This approach is noted for its potential scalability and control over chemoselectivity. nih.gov

Transition-Metal-Free Methods: A method has been developed for synthesizing 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions, offering a broad substrate scope. researchgate.net

These diverse strategies allow for the construction of the indazole ring with various substituents, which is crucial for creating a library of analogs.

| Indazole Synthesis Method | Key Reactants | Catalyst/Reagent | Key Features |

| SNAr Cyclization | Arylhydrazones (from o-fluoro benzaldehydes) | Base (e.g., K2CO3) | Efficient ring closure; one-pot modifications possible. benthamdirect.com |

| Ullmann-Type Reaction | Hydrazone of a trisubstituted benzene | Copper (Cu) | Scalable; high degree of regioselectivity. nih.gov |

| C-H Amination | Aminohydrazones | Palladium (Pd) | Ligand-free conditions reported. nih.gov |

| Transition-Metal-Free | N-tosylhydrazones, Nitroaromatics | Base | Avoids use of expensive or toxic metals. researchgate.net |

Carboxamide Bond Formation via Coupling Reactions

The amide bond is a cornerstone of medicinal chemistry, and its formation is typically achieved by coupling a carboxylic acid with an amine. nih.gov Direct condensation is generally not feasible due to a competing acid-base reaction. nih.gov Therefore, the carboxylic acid must first be "activated". nih.govsemanticscholar.org

A wide array of coupling reagents has been developed for this purpose, facilitating the reaction under mild conditions. rsc.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine. rsc.orgderpharmachemica.com

Commonly used coupling reagents and systems include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. nih.govrsc.org EDC is particularly favored due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. derpharmachemica.com

Triazole Additives: To improve efficiency and suppress side reactions like racemization, carbodiimide (B86325) reactions are often performed in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). nih.govrsc.org A combination of EDC, HOBt, and a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is a robust system for forming amide bonds, even with electron-deficient amines. rsc.orgderpharmachemica.com

Phosphonium and Aminium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) represent improvements over carbodiimide methods for sensitive substrates. nih.gov

Boron-Based Reagents: Borate esters, such as B(OCH2CF3)3, have emerged as effective reagents for direct amidation, often allowing for product purification by simple filtration without extensive chromatography. chemicalbook.com

Introduction of Carboxyl Groups for Amide Synthesis

To construct an indazole-carboxamide, a carboxyl group must be present on the indazole ring. For many biologically active derivatives, this group is installed at the 3-position. researchgate.net A practical synthesis for 1H-indazole-3-carboxylic acid has been developed, starting from derivatives of 2-nitrophenylacetic acid. semanticscholar.org An alternative approach involves the nitrosation of indoles to yield 1H-indazole-3-carboxaldehyde, which can then be oxidized to the corresponding carboxylic acid. nih.gov Another method involves protecting the indazole nitrogen (e.g., with SEM-chloride), followed by treatment with n-butyl lithium and carbon dioxide to introduce the CO2 group at the 3-position. researchgate.net

Approaches for Incorporating the Pyridine (B92270) Moiety at the Carboxamide Nitrogen

The final step in assembling N-(1H-indazol-6-yl)pyridine-3-carboxamide is the formation of the amide bond between the indazole and pyridine moieties. This involves the coupling of a 1H-indazol-6-amine precursor with pyridine-3-carboxylic acid.

Attachment of the Pyridine Ring to the Carboxamide Nitrogen (e.g., via N-(1H-indazol-6-yl)amine precursor)

The synthesis of the target compound relies on the availability of the key intermediate, 1H-indazol-6-amine (also known as 6-aminoindazole). This precursor is commonly synthesized via the reduction of 6-nitro-1H-indazole. google.com This reduction is a standard transformation and can be achieved using various methods, with catalytic hydrogenation being a prevalent and high-yielding approach.

Synthetic Scheme for 1H-Indazol-6-amine

Chemical Derivatization Strategies for N-(1H-indazol-6-yl)pyridine-3-carboxamide Analogs

Modifications on the Indazole Ring System (e.g., at N1, C3, C5, C6)

The indazole ring of N-(1H-indazol-6-yl)pyridine-3-carboxamide offers several positions for chemical derivatization, with the N1 and C3 positions being particularly common targets for modification. Synthetic strategies often involve the initial modification of a 6-substituted indazole precursor, such as 6-nitroindazole (B21905), followed by conversion to the 6-aminoindazole intermediate, which is then coupled with the pyridine-3-carboxylic acid moiety.

A key strategy for modifying the indazole ring begins with the alkylation of 6-nitroindazole. nih.gov For instance, methylation of 6-nitroindazole with iodomethane (B122720) in the presence of a base like potassium carbonate preferentially yields the N1-methylated product, 1-methyl-6-nitro-1H-indazole. nih.gov Subsequent reduction of the nitro group, typically through catalytic hydrogenation using palladium on carbon (Pd/C), affords the corresponding N1-substituted 6-aminoindazole derivative, such as 1-methyl-1H-indazol-6-amine. nih.gov This N1-alkylation is a critical step as it can influence the physicochemical properties and biological activity of the final compound.

Further modifications can be introduced at the C3 position of the indazole ring. For example, starting from 3-methyl-6-nitro-1H-indazole, a similar N1-methylation and subsequent reduction sequence can provide a 1,3-dimethyl-1H-indazol-6-amine intermediate. nih.gov These substituted 6-aminoindazole building blocks can then be utilized in the final amide coupling step to generate N-(1H-indazol-6-yl)pyridine-3-carboxamide analogs with defined substitutions on the indazole core.

The general synthetic pathway for preparing these modified indazole precursors is outlined below:

Scheme 1: Synthesis of N1- and C3-Substituted 6-Aminoindazole Precursors (Illustrative scheme, not from a direct source)

Step a): Alkylation (e.g., CH3I, K2CO3, DMF). Step b): Reduction (e.g., H2, Pd/C).

These synthetic routes provide access to a variety of substituted indazole cores that can be subsequently used to synthesize a library of N-(1H-indazol-6-yl)pyridine-3-carboxamide derivatives.

Table 1: Examples of Modified Indazole Precursors This table is interactive. You can sort and filter the data.

| Precursor Compound Name | R1 | R3 | Synthetic Reference |

|---|---|---|---|

| 1H-Indazol-6-amine | H | H | nih.gov |

| 1-Methyl-1H-indazol-6-amine | CH3 | H | nih.gov |

Modifications on the Pyridine Ring (e.g., Substitution Patterns on Pyridine-3-carboxamide)

The pyridine-3-carboxamide (B1143946) moiety can be readily modified by introducing various substituents onto the pyridine ring. The synthesis of these analogs typically involves the amide coupling of a substituted nicotinic acid (pyridine-3-carboxylic acid) with 6-aminoindazole. A wide range of substituted nicotinic acids are commercially available or can be synthesized through established methods, allowing for diverse derivatization of the pyridine ring. rsc.org

For example, nicotinic acids with substituents at the 2-, 4-, 5-, and 6-positions, such as chloro, hydroxyl, or amino groups, can be used. semanticscholar.orgresearchgate.net The general method for the synthesis of N-(1H-indazol-6-yl)pyridine-3-carboxamide and its pyridine-substituted analogs involves the activation of the carboxylic acid group of the nicotinic acid derivative, followed by reaction with the 6-aminoindazole. Standard peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine, can be employed for this transformation. semanticscholar.org

Table 2: Examples of Substituted Nicotinic Acids for Derivatization This table is interactive. You can sort and filter the data.

| Nicotinic Acid Derivative | Substituent(s) | Position(s) |

|---|---|---|

| Nicotinic acid | - | - |

| 6-Hydroxynicotinic acid | -OH | 6 |

| 2-Chloronicotinic acid | -Cl | 2 |

| 4-Aminonicotinic acid | -NH2 | 4 |

Variations of the Carboxamide Linker and Substituents

The carboxamide linker is a key structural feature of N-(1H-indazol-6-yl)pyridine-3-carboxamide, and its properties can be modulated through various chemical strategies. While direct modification of the amide bond itself is less common, the substituents attached to the amide nitrogen can be varied. In the parent compound, this substituent is the 1H-indazol-6-yl group.

The synthesis of related indazole-3-carboxamides, where the carboxamide is at the 3-position of the indazole, provides insight into how different amine components can be incorporated. researchgate.net In these cases, 1H-indazole-3-carboxylic acid is coupled with a variety of substituted amines. researchgate.net Analogously, one could envision a synthetic approach where a modified 6-aminoindazole is used. For instance, the synthesis of N-alkylated 6-aminoindazoles, as described in section 2.3.1, leads to derivatives where the indazole nitrogen is substituted.

The standard method for forming the carboxamide bond, as mentioned previously, involves the use of coupling reagents. The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the final products.

Structure Activity Relationship Sar Studies and Molecular Design of N 1h Indazol 6 Yl Pyridine 3 Carboxamide Derivatives

Systematic Exploration of Structural Modifications and Their Impact on Bioactivity

Influence of Substituents on Target Affinity and Potency

Systematic modification of the N-(1H-indazol-6-yl)pyridine-3-carboxamide scaffold has been a key strategy to enhance biological activity. The potency and affinity of these derivatives are highly sensitive to the nature and position of various substituents on both the indazole and pyridine (B92270) rings.

In the development of inhibitors for p21-activated kinase 1 (PAK1), the 1H-indazole-3-carboxamide scaffold was identified as a promising starting point. nih.gov SAR analysis revealed that substituents play distinct roles depending on their location within the molecule, corresponding to different pockets of the kinase's ATP-binding site. nih.gov The introduction of an appropriate hydrophobic ring that can fit into the deep back pocket of the kinase and the addition of a hydrophilic group that extends into the bulk solvent region were found to be critical for potent PAK1 inhibition. nih.gov This dual strategy of addressing both hydrophobic and hydrophilic interaction zones is a common theme in optimizing kinase inhibitors based on this scaffold.

Similarly, in the design of Polo-like kinase 4 (PLK4) inhibitors based on the N-(1H-indazol-6-yl) core, modifications extending into different regions profoundly impacted activity. nih.gov The indazole core itself is crucial for forming key hydrogen bonds with hinge region residues of the kinase. nih.gov Fragments extending toward the solvent region and those occupying hydrophobic pockets near the DFG motif also significantly influence activity. nih.gov For example, introducing a benzenesulfonamide (B165840) fragment to occupy a hydrophobic pocket led to a substantial increase in inhibitory activity. nih.gov Further substitution on the benzene (B151609) ring demonstrated that the volume of this pocket is limited, as bulky groups or even certain electronic modifications like para-methoxy groups led to a notable decline in activity. nih.gov

The regiochemistry of the core structure is also paramount. Studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers showed that the specific arrangement of the amide linker is critical for bioactivity. The indazole-3-carboxamide regioisomer actively inhibited calcium influx, whereas the reverse amide isomer was inactive, highlighting that the fundamental connectivity of the scaffold is a primary determinant of its biological function.

The pyridine portion of the scaffold also offers a handle for modification. In various pyridine-carboxamide analogs, the types and positions of substituents on the aromatic rings have been shown to strongly influence their biological effects. researchgate.net

Table 1: Influence of Substituents on PLK4 Kinase Inhibitory Activity

| Compound ID | Core Structure | R Group (Modification) | PLK4 IC50 (nM) |

|---|---|---|---|

| K01 | N-(1H-indazol-6-yl)benzenesulfonamide | Unsubstituted benzenesulfonamide | 977.6 |

| K17 | N-(1H-indazol-6-yl)benzenesulfonamide | Optimized substituents on benzene ring | 0.3 |

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | Addition of 3-ethenylpyridine in solvent region | 0.1 |

Data sourced from studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which share the core indazole scaffold and demonstrate analogous SAR principles. nih.gov

Stereochemical Considerations and Enantiomeric Activity

The introduction of chiral centers into derivatives of the N-(1H-indazol-6-yl)pyridine-3-carboxamide scaffold can have a profound impact on their biological activity. When a substituent creates a stereocenter, the resulting enantiomers often exhibit significant differences in potency and efficacy due to the three-dimensional nature of their interactions with the target protein.

This principle has been clearly demonstrated in a related series of indazole-3-carboxamide compounds, namely synthetic cannabinoid receptor agonists (SCRAs). frontiersin.orgmdpi.comnih.gov Many of these compounds, such as AB-FUBINACA and AMB-FUBINACA, are derived from chiral amino acids like valine or tert-leucine, which introduces a chiral center in the carboxamide portion of the molecule. frontiersin.org

Pharmacological studies on these chiral indazole-3-carboxamides consistently show that the (S)-enantiomer is substantially more potent at the target receptors (CB1 and CB2) than the corresponding (R)-enantiomer. mdpi.comnih.gov For example, at the CB1 receptor, the difference in potency between enantiomeric pairs can be over 100-fold. nih.gov This enantiospecificity underscores the importance of a precise spatial arrangement of functional groups for optimal binding and receptor activation. frontiersin.org The differential interaction occurs because one enantiomer can achieve a more favorable three-point interaction with the chiral environment of the receptor's binding site, while the other cannot. frontiersin.org

Table 2: Enantiomeric Differences in Potency for Indazole-3-Carboxamide Analogs at CB1 Receptor

| Compound | (S)-Enantiomer EC50 | (R)-Enantiomer EC50 | Potency Fold Difference ((R)/(S)) |

|---|---|---|---|

| AMB-FUBINACA | 2.5 nM | 15.3 nM | 6.1 |

| AB-FUBINACA | 2.2 nM | >250 nM | >114 |

EC50 values represent the concentration for 50% of maximal effect. Data demonstrates the significantly higher potency of the (S)-enantiomer. nih.gov

Rational Drug Design Principles Applied to N-(1H-indazol-6-yl)pyridine-3-carboxamide Scaffold

Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds and has been successfully applied to scaffolds related to N-(1H-indazol-6-yl)pyridine-3-carboxamide. nih.gov This approach begins by screening libraries of small, low-molecular-weight "fragments" to identify those that bind weakly but efficiently to the biological target. ugent.be These initial fragment hits serve as high-quality starting points for building more potent and selective lead compounds.

The 1H-indazole-3-carboxamide scaffold itself was identified as a potential inhibitor of PAK1 through a fragment-based screening approach. nih.gov Once an initial fragment hit is confirmed, often using biophysical techniques like X-ray crystallography, the process of lead optimization begins. dundee.ac.uk This involves growing or linking the fragment to build interactions with adjacent binding pockets on the target protein, thereby improving affinity and potency. dundee.ac.uk

For instance, in the development of Hsp90 inhibitors, hydroxy-indazole-carboxamides were identified as initial fragment hits. dundee.ac.uk Information gained from the X-ray crystal structures of these fragments bound to Hsp90 was then used to guide the fragment evolution process. This structure-guided optimization led to the development of derivatives with significantly improved affinity and cellular anti-proliferative effects. dundee.ac.uk The process of optimizing a lead candidate involves not only enhancing its primary therapeutic activity but also improving its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach the target in the body.

Scaffold-Hopping and Isosteric Replacements for Enhanced Properties

Scaffold-hopping and bioisosteric replacement are key strategies in modern drug design used to optimize lead compounds or to discover novel chemical series with similar biological activity but improved properties. nih.gov Scaffold hopping involves replacing the central core or framework of a molecule with a structurally distinct scaffold while preserving the essential three-dimensional arrangement of key binding groups. nih.govmdpi.com This can lead to compounds with improved potency, better pharmacokinetic profiles, or novel intellectual property positions. nih.gov

Bioisosteric replacement is a related concept that involves swapping a functional group or substituent with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov This technique can be used to fine-tune the properties of a molecule, for example, to block a site of metabolic attack, improve solubility, or enhance target binding.

For the N-(1H-indazol-6-yl)pyridine-3-carboxamide scaffold, these principles offer numerous avenues for optimization. A medicinal chemist might employ scaffold hopping to replace the indazole core with another heterocyclic system known to act as a "hinge-binder" in kinases, such as an imidazopyridine or a pyrazolopyrimidine. This could maintain the crucial interaction with the kinase hinge region while altering other properties of the molecule. Similarly, the pyridine-3-carboxamide (B1143946) portion could be replaced with other isosteric groups to modulate solubility, cell permeability, or interactions with the solvent-exposed region of the binding site. These strategies are fundamental to navigating away from undesirable properties of a lead compound while retaining or enhancing its desired biological activity. nih.govmdpi.com

Optimization for Selectivity across Multiple Biological Targets

A major challenge in the development of kinase inhibitors is achieving selectivity for the intended target over other closely related kinases, as off-target activity can lead to undesirable side effects. The N-(1H-indazol-6-yl)pyridine-3-carboxamide scaffold has proven to be an excellent template for developing highly selective inhibitors through careful structure-based design and SAR exploration.

In the program to develop PAK1 inhibitors, achieving high selectivity was a primary objective. nih.gov The optimization effort focused on exploiting structural differences between the ATP-binding sites of PAK1 and other kinases. The SAR analysis showed that specific substitutions were key to achieving both high potency and selectivity. nih.gov

The representative compound from this series, 30l, exhibited excellent potency against PAK1 with an IC50 of 9.8 nM. nih.gov Crucially, when this compound was tested against a panel of 29 other kinases, it demonstrated high selectivity for PAK1. nih.gov This selectivity is achieved by designing the molecule to perfectly complement the unique features of the target's binding pocket, such that it binds less favorably to the pockets of other kinases. For example, extending a substituent into a specific hydrophobic pocket unique to PAK1 can enhance affinity for the target while creating steric clashes or unfavorable interactions in other kinases. This work provides a clear example of how the 1H-indazole-3-carboxamide scaffold can serve as a foundation for creating inhibitors that are not only potent but also highly selective, a critical attribute for a successful drug candidate. nih.gov

Preclinical Pharmacological and Biological Investigations of N 1h Indazol 6 Yl Pyridine 3 Carboxamide Analogs

In Vitro Biological Activity Assessments

Cellular Assays for Target Engagement and Efficacy

Cellular assays are fundamental in preclinical research to determine if a compound engages its intended target within a cellular context and elicits a biological effect. For analogs of N-(1H-indazol-6-yl)pyridine-3-carboxamide, various cellular-based assays have been employed to evaluate their activity in different therapeutic areas.

In the context of antiviral research, the analog N-phenylpyridine-3-carboxamide (NPP3C) was assessed for its ability to inhibit Dengue virus (DENV) replication in Huh7.5 cells, a human hepatoma cell line. researchgate.net The efficacy of this compound was quantified through multiple cellular methods. Plaque assays were utilized to measure the reduction in infectious viral particle production from treated cells. researchgate.net Furthermore, to confirm the compound's impact on viral replication within the host cell, intracellular viral RNA levels were quantified using RT-qPCR, and the expression of the DENV non-structural protein 4B (NS4B) was measured via western blotting. researchgate.net

In a different therapeutic context, analogs featuring the N-(1H-indazol-6-yl)benzenesulfonamide scaffold were evaluated for their anti-proliferative effects against cancer cell lines. nih.govrsc.org For instance, the compound designated K22 demonstrated significant efficacy in inhibiting the proliferation of MCF-7 breast cancer cells. nih.govrsc.org Such anti-proliferative assays are crucial for determining the potential of compounds as anticancer agents at a cellular level. nih.gov

Table 1: Cellular Assay Data for N-(1H-indazol-6-yl)pyridine-3-carboxamide Analogs

| Compound/Analog | Assay Type | Cell Line | Target/Disease | Key Finding | Reference |

|---|---|---|---|---|---|

| N-phenylpyridine-3-carboxamide (NPP3C) | Plaque Assay, RT-qPCR, Western Blot | Huh7.5 | Dengue Virus | Inhibition of viral replication and infectious particle production. | researchgate.net |

| K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | Anti-proliferative Assay | MCF-7 | Breast Cancer | IC₅₀ = 1.3 μM | nih.govrsc.org |

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are a powerful tool for studying the modulation of specific cellular pathways. These assays typically link the expression of an easily measurable protein, such as luciferase or β-galactosidase, to a specific genetic response element, allowing for the quantification of pathway activation or inhibition.

In the investigation of N-phenylpyridine-3-carboxamide (NPP3C) as a DENV inhibitor, a DENV reporter virus (DENV-R2A) was engineered to express Renilla luciferase. researchgate.net This system allowed for the direct quantification of viral replication by measuring luminescence, providing a high-throughput method to screen for and characterize antiviral compounds. researchgate.net Treatment of DENV-R2A infected Huh7.5 cells with NPP3C resulted in a concentration-dependent decrease in luminescence, indicating inhibition of the viral replication pathway. researchgate.net

Separately, in the development of analogs for neurological disorders, a different type of reporter assay was used to assess potential liabilities. An N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine analog, developed as a positive allosteric modulator of mGlu₄, was evaluated for its potential to induce Cytochrome P450 1A2 (CYP1A2). nih.gov This was measured through an upstream Aryl Hydrocarbon Receptor (AhR) activation assay, which serves as a reporter system for CYP induction pathways. nih.gov The development efforts successfully identified a novel structure, 9i, that maintained high potency while showing minimal AhR activation (2.3-fold), thereby mitigating the risk of this off-target pathway activation. nih.gov

Enzyme Inhibition Kinetics and Potency Determinations

Determining a compound's inhibitory activity against a specific enzyme is a cornerstone of drug discovery, providing quantitative measures of potency such as the half-maximal inhibitory concentration (IC₅₀).

For analogs based on the N-(1H-indazol-6-yl)benzenesulfonamide structure, in vitro enzyme activity studies were critical in identifying potent inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase implicated in cancer. nih.govrsc.org Using a biochemical kinase assay, a series of derivatives were tested, leading to the discovery of compound K22, which exhibited exceptional PLK4 inhibitory activity with an IC₅₀ value of 0.1 nM. nih.govrsc.org Such potency determinations are vital for structure-activity relationship (SAR) studies and for selecting lead candidates for further development. nih.gov

While not all compounds act as direct enzyme inhibitors, the principles of potency determination remain relevant. For example, pyridine (B92270) carboxamide and carbothioamide derivatives have been investigated as urease inhibitors, with kinetic studies performed to understand their mode of interaction with the enzyme. mdpi.com

In Vivo Efficacy Studies in Relevant Disease Models

Antiviral Efficacy in Flavivirus Infection Models

The therapeutic potential of antiviral candidates is evaluated in disease-relevant models. Analogs of N-(1H-indazol-6-yl)pyridine-3-carboxamide have shown promise in cell culture models of flavivirus infections.

The analog N-phenylpyridine-3-carboxamide (NPP3C) was identified as a potent inhibitor of DENV, with a half-maximal effective concentration (EC₅₀) of 7.1 μM. nih.govasm.orgnih.gov Further studies revealed that NPP3C's antiviral activity extends to other medically important flaviviruses. nih.gov It effectively inhibited the replication of Zika virus (ZIKV) and West Nile virus (WNV). nih.govnih.gov In contrast, a related compound, 6-acetyl-1H-indazole, was found to be specific for DENV. nih.gov Time-of-drug-addition experiments and studies using a DENV subgenomic replicon demonstrated that NPP3C specifically targets the viral RNA replication step of the viral life cycle. nih.govasm.org

Table 2: Antiviral Activity Spectrum of N-phenylpyridine-3-carboxamide (NPP3C) in Flavivirus Infection Models

| Virus | Virus Family | Disease Model | Efficacy | Reference |

|---|---|---|---|---|

| Dengue Virus (DENV) | Flaviviridae | Huh7.5 cell culture | EC₅₀ = 7.1 μM | nih.govasm.orgnih.gov |

| Zika Virus (ZIKV) | Flaviviridae | Cell culture | Demonstrated inhibition of replication. | nih.gov |

| West Nile Virus (WNV) | Flaviviridae | Cell culture | Decreased extracellular infectious titers by 22-fold. | nih.gov |

Efficacy in Neurological or Psychiatric Disorder Models (e.g., Mood Disorders)

Analogs containing the N-(1H-indazol-6-yl) moiety have also been explored for their potential in treating neurological disorders. A series of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives were developed as positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu₄), a target for Parkinson's disease. nih.gov

An earlier compound from this class, VU8506, had shown excellent potency and in vivo efficacy in preclinical rodent models of Parkinson's disease. nih.gov However, it was precluded from further development due to off-target effects. nih.gov Subsequent research focused on modifying the scaffold to maintain on-target potency while improving other properties. This led to the identification of a new analog, compound 9i, which demonstrated high potency on the human mGlu₄ receptor with an EC₅₀ value of 43 nM. nih.gov The demonstrated efficacy of this structural class in preclinical models highlights its potential for treating neurological conditions like Parkinson's disease. nih.gov

Antinociceptive Effects in Analgesia Animal Models

While the broader class of carboxamide derivatives has been investigated for pain relief, specific preclinical data on the antinociceptive effects of N-(1H-indazol-6-yl)pyridine-3-carboxamide analogs in established animal models of analgesia, such as the acetic acid-induced writhing test, hot plate test, or tail-flick test, are not extensively available in the current body of scientific literature. The acetic acid-induced writhing model is a common method for evaluating peripheral analgesic effects of new compounds. researchgate.net

Efficacy in Metabolic Disease Models (e.g., Hepatic Steatosis)

The potential efficacy of N-(1H-indazol-6-yl)pyridine-3-carboxamide analogs in animal models of metabolic diseases, including hepatic steatosis or diet-induced obesity, has not been detailed in available research. Investigation in such models would be necessary to determine the therapeutic potential of this compound class for conditions like non-alcoholic fatty liver disease (NAFLD).

Antitumor Efficacy in Cancer Models

Analogs of N-(1H-indazol-6-yl)pyridine-3-carboxamide have demonstrated notable antitumor efficacy, primarily through the inhibition of key proteins involved in cell cycle regulation. Specifically, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been identified as highly potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication and mitosis. nih.gov

Overexpression of PLK4 is linked to the development and progression of several cancers, including breast cancer. nih.gov In vitro studies have shown that these analogs can effectively target this kinase. For instance, the compound K22 exhibited significant inhibitory activity against PLK4 with a half-maximal inhibitory concentration (IC₅₀) of 0.1 nM. nih.gov

The antitumor effects of these analogs have been evaluated in cancer cell line models. In studies using the MCF-7 breast cancer cell line, compound K22 demonstrated significant anti-proliferative efficacy, with an IC₅₀ value of 1.3 µM. nih.gov Furthermore, at a concentration of 5 µM, compound K22 was shown to strongly inhibit colony formation in these cells, indicating its potential to suppress tumor growth. nih.gov The mechanism of action involves the inhibition of PLK4, which leads to mitotic failure in cancer cells. nih.gov

| Compound | Target | In Vitro Assay | Result | Cancer Model |

|---|---|---|---|---|

| K22 | PLK4 | Enzyme Inhibitory Activity (IC₅₀) | 0.1 nM | - |

| K22 | Cell Proliferation | Anti-proliferative Efficacy (IC₅₀) | 1.3 µM | MCF-7 Breast Cancer Cells |

| K22 | Colony Formation | Inhibition Concentration | 5 µM | MCF-7 Breast Cancer Cells |

Another related scaffold, 1H-indazole-3-carboxamide derivatives, has been investigated as inhibitors of p21-activated kinase 1 (PAK1), another promising target in cancer therapy due to its role in tumor cell migration and invasion. nih.gov

Antibacterial Efficacy in Microbial Infection Models

The pyridine-3-carboxamide (B1143946) scaffold is a component of various molecules investigated for antibacterial properties. nih.gov Studies on certain pyridine-coupled pyrazole (B372694) analogs have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, one such derivative, compound 6d, exhibited a minimum inhibitory concentration (MIC) of 21 μg/mL against MRSA. nih.gov Other research into novel pyridin-2-yl-carbamodithioates showed that some compounds in this class had significant activity against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values ranging from 15.62 to 62.50 µg/ml. fabad.org.tr

However, specific data on the antibacterial efficacy of N-(1H-indazol-6-yl)pyridine-3-carboxamide analogs against common human pathogens are limited. While the broader pyridine-carboxamide class shows promise, dedicated studies are required to determine the specific antibacterial spectrum and potency of the indazole-containing derivatives.

Preclinical ADME Characterization and Optimization Strategies

In Vitro Assessment of Metabolic Stability (e.g., Liver Microsomes)

The metabolic stability of a compound is a critical factor in determining its potential as a drug candidate. In vitro assays using liver microsomes are standard for assessing this parameter. Studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives have provided insights into their metabolic profiles. nih.gov

For example, the analog K22 demonstrated acceptable stability in human liver microsomes, with a measured half-life (T₁/₂) of 51.0 minutes. nih.gov This suggests that the compound is not rapidly cleared by metabolic enzymes in the liver, which is a favorable characteristic for maintaining therapeutic concentrations in the body. nih.gov

| Compound | Test System | Parameter | Result |

|---|---|---|---|

| K22 | Human Liver Microsomes | Half-life (T₁/₂) | 51.0 min |

Assessment of In Vitro Permeability and Absorption

Data from in vitro permeability assays, such as those using Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA), are essential for predicting the oral absorption of a drug candidate. However, specific experimental data on the in vitro permeability of N-(1H-indazol-6-yl)pyridine-3-carboxamide or its close analogs are not currently available in the scientific literature. Such studies would be crucial for understanding the potential for oral bioavailability and for guiding further structural optimization.

Pharmacokinetic (PK) Profile in Preclinical Animal Models

In vitro pharmacokinetic studies have been conducted on a series of valinate and tert-leucinate indole (B1671886) and indazole-3-carboxamide analogs. These investigations revealed that these compounds are generally characterized by high lipophilicity, with experimentally determined Log D7.4 values ranging from 2.81 to 4.95. mdpi.com Furthermore, these analogs exhibited high plasma protein binding, with the percentage of bound drug ranging from 88.9% to 99.5%. mdpi.com High protein binding can influence the volume of distribution and clearance of a compound, as typically only the unbound fraction is available to distribute into tissues and be eliminated.

The metabolic stability of these analogs has also been a focus of investigation. For instance, the reactivity of the ester and amide moieties in certain indazole-3-carboxamide analogs appears to be a key factor in their in vitro clearance rates. mdpi.com One study indicated that AMB-FUBINACA, an indazole-3-carboxamide derivative, was among the most metabolically unstable compounds studied, suggesting that the molecular structure significantly impacts metabolic fate. mdpi.com

While detailed in vivo pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability for direct analogs of N-(1H-indazol-6-yl)pyridine-3-carboxamide are not extensively documented in the available literature, the in vitro data suggest that compounds in this chemical family are likely to be extensively metabolized and exhibit high protein binding.

Interactive Data Table: In Vitro Pharmacokinetic Properties of Indazole-3-Carboxamide Analogs

| Compound | Log D7.4 | Plasma Protein Binding (%) |

| (R)-4F-MDMB-BINACA | N/A | 88.9 ± 0.49 |

| AB-FUBINACA | 2.81 | N/A |

| (S)-MDMB-FUBINACA | N/A | 99.5 ± 0.08 |

| MDMB-4en-PINACA | 4.95 | N/A |

Note: Data is for structurally related indazole-3-carboxamide synthetic cannabinoid receptor agonists. "N/A" indicates that the specific data point was not provided in the source material. mdpi.com

Central Nervous System (CNS) Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy for treating central nervous system disorders. For analogs of N-(1H-indazol-6-yl)pyridine-3-carboxamide, CNS penetration has been a subject of both predictive and experimental investigation.

In silico and in vitro models have been employed to estimate the BBB permeability of this class of compounds. For instance, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (13a) and N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (13b) were predicted to be capable of crossing the BBB based on in vitro assessments. researchgate.net These predictions are often based on physicochemical properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

Experimental studies in animal models have provided more direct evidence of CNS penetration for some analogs. One study investigating a series of pyrazole sulfonamides, which share some structural similarities with indazole-based compounds, highlighted the profound impact of minor structural modifications on brain penetration. For example, an initial lead compound in this series demonstrated very low brain penetration in mice, with a brain-to-blood ratio of less than 0.1. nih.gov However, the methylation of a sulfonamide nitrogen in a related analog, compound 24, resulted in a significant enhancement of CNS penetration, achieving a brain-to-blood ratio of 3.7. nih.gov This finding underscores the sensitivity of BBB permeability to subtle changes in chemical structure, which can alter properties like polarity and susceptibility to efflux transporters at the BBB.

While specific brain-to-plasma ratio data for N-(1H-indazol-6-yl)pyridine-3-carboxamide is not available in the reviewed literature, the findings from related analogs suggest that appropriate structural modifications could potentially yield compounds with favorable CNS penetration characteristics.

Interactive Data Table: CNS Penetration of Structurally Related Analogs

| Compound | Animal Model | Brain:Blood Ratio |

| Compound 6 (Pyrazole Sulfonamide) | Mouse | <0.1 |

| Compound 24 (Methylated Pyrazole Sulfonamide) | Mouse | 3.7 |

Note: These compounds are not direct analogs of N-(1H-indazol-6-yl)pyridine-3-carboxamide but provide insight into factors influencing CNS penetration of related heterocyclic compounds. nih.gov

Computational and Structural Biology Approaches for N 1h Indazol 6 Yl Pyridine 3 Carboxamide Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are foundational computational techniques used to model the interaction between a ligand, such as N-(1H-indazol-6-yl)pyridine-3-carboxamide, and its biological target. These methods predict the preferred binding orientation and affinity of the molecule and assess the stability of the resulting complex over time.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Molecular docking studies are crucial for predicting how N-(1H-indazol-6-yl)pyridine-3-carboxamide and its analogs bind to their target proteins. For instance, in studies of related N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting Polo-like kinase 4 (PLK4), docking analyses have been successfully employed to confirm binding mechanisms. nih.gov These studies revealed that the indazole core of the inhibitors forms key hydrogen bonds with hinge region amino acids, such as Glu-90 and Cys-92. nih.gov The pyridine-containing moiety often extends into the solvent-exposed region, while other parts of the molecule can occupy hydrophobic pockets, enhancing inhibitor efficacy through interactions like π-π stacking with residues such as Phe-23. nih.gov

Similarly, docking studies on pyridine-3-carboxamide (B1143946) inhibitors of E. coli DNA gyrase have confirmed predicted binding modes, providing a structural basis for their antibacterial properties. nih.gov For N-(1H-indazol-6-yl)pyridine-3-carboxamide, these computational models are invaluable for identifying key interacting residues and guiding the synthesis of more potent and selective analogs. nih.govnih.gov

Table 1: Predicted Interactions from Molecular Docking of Related Indazole Compounds

| Interacting Residue | Interaction Type | Target Protein |

|---|---|---|

| Glu-90 | Hydrogen Bond | PLK4 nih.gov |

| Cys-92 | Hydrogen Bond | PLK4 nih.gov |

| Phe-23 | π-π Stacking | PLK4 nih.gov |

Conformational Dynamics of Compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex in a simulated physiological environment. MD simulations provide insights into the conformational changes that may occur upon ligand binding and can help to refine the binding mode predicted by docking. Studies on N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives have utilized MD simulations to assess the stability of the ligand-protein complexes, confirming robust binding within the target's active site. worldscientific.com For N-(1H-indazol-6-yl)pyridine-3-carboxamide, MD simulations would be critical to validate the stability of its interaction with a target protein and to understand the dynamic nature of the binding pocket. Such simulations have been effectively used to analyze the stability of pyrazole-carboxamide inhibitors, revealing minor conformational changes and fluctuations over time. nih.gov

Quantum Mechanics (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanics (QM) calculations offer a detailed understanding of the electronic structure, properties, and reactivity of molecules like N-(1H-indazol-6-yl)pyridine-3-carboxamide. nih.gov These methods can be used to calculate properties such as molecular orbital energies, electrostatic potential, and charge distribution, which are fundamental to understanding how the molecule interacts with its biological target. nih.gov For example, QM calculations on pyridine-3-carboxamide analogs have been used to delve into the principles of their molecular structures and reactivity. nih.gov This level of theoretical analysis can rationalize structure-activity relationships and guide the design of new derivatives with improved electronic properties for enhanced binding affinity and specificity.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. This experimental technique provides definitive evidence of binding modes and interaction networks.

Elucidation of Atomic-Level Binding Mechanisms and Interaction Networks

By obtaining a crystal structure of N-(1H-indazol-6-yl)pyridine-3-carboxamide bound to its target, researchers can precisely map the atomic-level interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For related pyridine-3-carboxamide inhibitors of E. coli DNA gyrase, crystal structures have been instrumental in confirming the computationally predicted mode of binding. nih.gov Similarly, the crystal structure of a related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, revealed details about its molecular geometry, such as the planarity of the indazole system and the dihedral angles between its rings. nih.gov Such detailed structural information is invaluable for understanding the precise mechanism of inhibition.

Table 2: Crystallographic Data for a Related Indazole Derivative

| Parameter | Value |

|---|---|

| Compound | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P21/c nih.gov |

| a (Å) | 13.9664 (6) nih.gov |

| b (Å) | 6.4300 (3) nih.gov |

| c (Å) | 19.6155 (9) nih.gov |

| β (°) | 107.227 (1) nih.gov |

Structure-Guided Design and Optimization Cycles

The high-resolution structural data obtained from X-ray crystallography is a cornerstone of structure-guided drug design. Once the binding mode of a lead compound like N-(1H-indazol-6-yl)pyridine-3-carboxamide is determined, medicinal chemists can use this information to design new analogs with modifications aimed at improving potency, selectivity, and pharmacokinetic properties. This iterative cycle of crystallographic analysis, computational modeling, and chemical synthesis is a powerful strategy for optimizing lead compounds. For instance, the structural insights gained from related kinase inhibitors have enabled fragment growth and structural simplification strategies to create highly effective next-generation inhibitors. nih.govnih.gov

Future Research Directions and Therapeutic Potential of N 1h Indazol 6 Yl Pyridine 3 Carboxamide

Exploration of Novel Therapeutic Applications and Disease Areas

The indazole nucleus is a versatile scaffold with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Several approved small molecule anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core and primarily function as kinase inhibitors. rsc.orgresearchgate.net This suggests that a primary area of investigation for N-(1H-indazol-6-yl)pyridine-3-carboxamide would be in oncology, targeting various protein kinases. nih.gov

Beyond cancer, indazole derivatives have shown promise in the treatment of neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. nih.govnih.gov The pyridine-3-carboxamide (B1143946) moiety is also associated with a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular effects. researchgate.netresearchgate.netrsc.org Consequently, future research could explore the potential of N-(1H-indazol-6-yl)pyridine-3-carboxamide in these diverse therapeutic areas.

Potential Therapeutic Areas for Investigation:

Oncology: Inhibition of various cancer cell lines, particularly those dependent on kinase signaling pathways. rsc.orgresearchgate.net

Inflammatory Diseases: Modulation of inflammatory pathways. researchgate.net

Infectious Diseases: Activity against bacterial, fungal, and parasitic pathogens. nih.govderpharmachemica.com

Neurological Disorders: Potential applications in neurodegenerative diseases. nih.gov

Cardiovascular Conditions: Exploration of effects on cardiovascular targets. nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models

To elucidate the therapeutic potential of N-(1H-indazol-6-yl)pyridine-3-carboxamide, the development and utilization of sophisticated preclinical models are essential. In vitro assays would be the initial step to determine the compound's activity against a panel of cancer cell lines and specific molecular targets, such as a broad range of protein kinases. nih.govrsc.org For instance, the anti-proliferative activity could be assessed using MTT assays on various human cancer cell lines. nih.gov

Following promising in vitro results, in vivo studies using animal models would be crucial. For oncology applications, this would involve xenograft models where human cancer cells are implanted into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth. researchgate.netrsc.org For other potential therapeutic areas, relevant animal models of inflammation, infection, or neurodegeneration would need to be employed.

Examples of Preclinical Models:

| Model Type | Specific Example | Purpose |

| In Vitro | Kinase Inhibition Assays | To determine the specific kinases inhibited by the compound. |

| Cell Proliferation Assays (e.g., MTT) | To assess the cytotoxic effects on various cancer cell lines. nih.gov | |

| Antimicrobial Susceptibility Testing | To evaluate activity against different strains of bacteria and fungi. | |

| In Vivo | Human Tumor Xenograft Models | To evaluate anti-tumor efficacy in a living organism. researchgate.netrsc.org |

| Animal Models of Inflammation | To assess anti-inflammatory properties. | |

| Murine Models of Infectious Disease | To determine efficacy against specific pathogens. |

Investigation of Combination Therapies and Synergistic Effects

Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance efficacy and overcome drug resistance. mdpi.com Given that indazole derivatives often target specific signaling pathways, there is a strong rationale for investigating N-(1H-indazol-6-yl)pyridine-3-carboxamide in combination with other therapeutic agents.

For instance, if the compound is found to be a kinase inhibitor, it could be combined with standard-of-care chemotherapy, other targeted therapies, or immunotherapy. The goal would be to achieve synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. Preclinical studies would be necessary to identify optimal drug combinations and to understand the molecular basis of any observed synergy.

Challenges and Opportunities in Translational Research and Drug Development

The translation of a promising compound from preclinical research to clinical application is a complex process fraught with challenges. For an indazole-based compound like N-(1H-indazol-6-yl)pyridine-3-carboxamide, these challenges may include optimizing its pharmacokinetic and pharmacodynamic properties, ensuring a favorable safety profile, and identifying predictive biomarkers to select patients most likely to respond to treatment. rsc.org

Despite these hurdles, the well-established precedent of successful indazole-containing drugs provides significant opportunities. The extensive existing knowledge on the structure-activity relationships of indazole derivatives can guide the chemical optimization of N-(1H-indazol-6-yl)pyridine-3-carboxamide to enhance its potency, selectivity, and drug-like properties. nih.gov Furthermore, the growing understanding of the molecular drivers of various diseases can help in identifying novel and impactful therapeutic niches for this compound.

Identification of Unexplored Biological Activities and Molecular Targets

While the primary focus of research on indazole derivatives has been on kinase inhibition, the scaffold is known to interact with a variety of other biological targets. nih.govresearchgate.net Therefore, a comprehensive exploration of the biological activities of N-(1H-indazol-6-yl)pyridine-3-carboxamide is warranted. This could involve high-throughput screening against a broad panel of enzymes and receptors to identify novel molecular targets.

Unbiased screening approaches, such as phenotypic screening, could also reveal unexpected therapeutic activities. By identifying novel mechanisms of action, the therapeutic potential of N-(1H-indazol-6-yl)pyridine-3-carboxamide could be expanded beyond the initial hypotheses based on its structural components. The pyridine-3-carboxamide moiety, in particular, may confer unique biological properties that differentiate it from other indazole-based compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1H-indazol-6-yl)pyridine-3-carboxamide?

Synthesis typically involves multi-step reactions, including coupling of the indazole and pyridine-carboxamide moieties. Critical parameters include:

- Temperature control : Elevated temperatures (~80–120°C) are often required for amide bond formation but must avoid decomposition of heat-sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while dichloromethane or THF may be used for low-temperature steps.

- Catalyst use : Coupling reagents like HATU or EDCI improve yields in carboxamide formation .

Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Analytical validation (HPLC, NMR) is essential to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : H and C NMR confirm regioselectivity and functional group integrity (e.g., distinguishing indazole NH peaks at ~12–13 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>95% is standard for pharmacological studies) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and detects byproducts (e.g., m/z = 296.33 for the parent ion) .

Q. How can researchers design initial biological activity screens for this compound?

- Kinase inhibition assays : Prioritize kinases implicated in cancer (e.g., JAK2, MET) due to structural similarity to indazole-containing kinase inhibitors .

- Cellular viability assays : Use cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects. Dose-response curves (1–100 µM) determine IC values .

- Solubility testing : Evaluate in PBS or DMSO to ensure compatibility with in vitro models .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in N-(1H-indazol-6-yl)pyridine-3-carboxamide derivatives?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving tautomerism (e.g., indazole NH vs. pyridine ring protonation states).

- Twinned data handling : SHELXD and SHELXE are robust for phasing even with imperfect crystals. High-resolution data (<1.0 Å) minimizes model bias .

- Hydrogen bonding analysis : Identify key interactions (e.g., NH···O=C) that stabilize the crystal lattice .

Q. How do structural modifications influence the compound’s activity in kinase inhibition?

- SAR studies :

- Indazole substitution : Adding electron-withdrawing groups (e.g., Cl, CF) at the 4-position enhances binding to kinase ATP pockets .

- Pyridine ring modifications : Methyl groups at the 2-position improve metabolic stability but may reduce solubility .

- Pharmacokinetic profiling : Compare logP values (e.g., from 2.5 to 4.0) to balance membrane permeability and solubility .

Q. How should researchers address contradictions in biological data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Meta-analysis : Use public databases (ChEMBL, PubChem) to cross-reference bioactivity data and identify outliers .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking (AutoDock Vina, Glide) : Dock into kinase ATP pockets (PDB: 4U5J for JAK2). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Leu983) .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM/PBSA) .

- ADMET prediction (SwissADME) : Forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies mitigate low yields in the final coupling step of synthesis?

- Activation of carboxylic acid : Pre-activate pyridine-3-carboxylic acid with CDI or TBTU before coupling with indazole-6-amine .

- Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. 12–24 hrs) and improve yields by 15–20% .

- Byproduct removal : Use scavenger resins (e.g., trisamine for acylurea removal) during purification .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

- Forced degradation studies :

- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs); monitor degradation via HPLC .

- Thermal stress : Heat at 60°C for 72 hrs; use TGA to identify decomposition thresholds (~200°C) .

- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

Q. What approaches identify novel biological targets for this compound?

- Proteome-wide profiling : Use affinity-based pulldown with biotinylated analogs and LC-MS/MS to identify binding partners .

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) in cell lines and assess resistance to the compound .

- Transcriptomic analysis (RNA-seq) : Identify differentially expressed genes post-treatment to infer pathway engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.